2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine” is represented by the molecular formula C16H19N3O4S. More detailed structural information might be available in specialized databases or scientific literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research in heterocyclic chemistry has led to the synthesis of novel compounds, including derivatives containing sulfonyl moiety, utilizing activated nitriles. These compounds have shown antimicrobial activity, indicating their potential application in developing new antibacterial agents. The creation of various heterocyclic derivatives, such as pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, leveraging sulfonyl moieties, demonstrates the compound's utility in synthesizing active antimicrobial agents (Ammar et al., 2004; El‐Emary et al., 2002; Azab et al., 2013).
Genotoxicity and Agonist Activity
The compound has also been explored for its genotoxicity potential and as a 5-Hydroxytryptamine2c receptor agonist, highlighting its relevance in obesity treatment research. Despite its promising application in reducing body weight and food intake, its genotoxicity potential under metabolic activation has raised concerns, necessitating further exploration of its safe application (Kalgutkar et al., 2007).
COX-2 Inhibitory Activity
Further studies have synthesized derivatives with sulfamoyl and methylsulfonyl pharmacophores, assessing their cyclooxygenase (COX-1/COX-2) inhibitory activity. This research underscores the compound's potential in developing selective COX-2 inhibitors, with implications for anti-inflammatory and analgesic drug development (Singh et al., 2004).
Docking Studies and Antimicrobial Agents
Docking simulations have been employed to assess the antimicrobial and antitubercular potential of newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives. These studies offer insights into the molecular interactions driving the antimicrobial efficacy of these compounds, contributing to the development of novel antimicrobial and antitubercular agents (Shingare et al., 2022).
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-6-2-3-7-15(14)24(20,21)19-10-4-5-13(12-19)23-16-11-17-8-9-18-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCLLTDPFPVIKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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